SX-3228, chemically known as 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, is a novel compound classified as a selective agonist of the benzodiazepine receptor subtype 1. It exhibits an inhibitory concentration (IC50) of 17 nM, indicating its potency in binding to this receptor type . The compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
SX-3228 is derived from the broader class of benzodiazepines, which are known for their sedative and anxiolytic properties. The compound's structure incorporates a tetrahydronaphthyridine core, which is characteristic of many benzodiazepine derivatives. Its classification as a selective agonist suggests that it may have a more favorable side effect profile compared to non-selective benzodiazepines .
The synthesis of SX-3228 involves several key steps that leverage established organic chemistry techniques. The primary synthetic route includes:
The synthesis requires careful control of reaction conditions to maximize yield and purity. Techniques such as chromatography may be employed for purification following synthesis .
The molecular formula for SX-3228 is , and its structure can be represented by the canonical simplified molecular-input line-entry system (SMILES) notation: C1=CC2=C(C=C1)C(=CN(C2)C(=O)N)N(C(=O)C=N)C
.
Key structural features include:
The three-dimensional conformation of SX-3228 plays a crucial role in its interaction with the benzodiazepine receptor .
SX-3228 can undergo various chemical transformations:
Reactions involving SX-3228 typically utilize reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Conditions are optimized to maintain stability and prevent degradation during transformations.
SX-3228 functions primarily as a selective agonist at the benzodiazepine receptor subtype 1. Upon binding to this receptor, it enhances the effects of gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This mechanism is responsible for its potential anxiolytic and sedative effects. Further studies are required to fully elucidate its pharmacodynamic profile and downstream signaling pathways .
Relevant data regarding melting point, boiling point, and specific heat capacity are essential for practical applications but were not detailed in the available sources.
SX-3228 shows promise in various scientific applications:
Ongoing research aims to explore its efficacy and safety profile further, potentially leading to clinical applications in treating anxiety disorders or other related conditions .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3